molecular formula C10H20O2 B8770403 [3-(Hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol

[3-(Hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol

Cat. No.: B8770403
M. Wt: 172.26 g/mol
InChI Key: SHBHXOXBWWDHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

[3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol

InChI

InChI=1S/C10H20O2/c1-9(2)8(6-11)4-5-10(9,3)7-12/h8,11-12H,4-7H2,1-3H3

InChI Key

SHBHXOXBWWDHLT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)CO)CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (1S,3R)-camphoric acid (1) (3.0 g, 14.8 mmol) in dry THF (40 mL) and dry Et2O (30 mL) was added LiALH4 (2.0 g, 52.6 mmol) and the reaction mixture was refluxed for 5 hours. The reaction was then quenched by the addition of Na2SO4.10H2O (8.5 g) and the mixture stirred for 0.5 hour. H2O (100 mL) was added and the aqueous layer extracted with CH2Cl2 (3×50 mL). The combined organic layers were dried over anhydrous MgSO4 and the solvents concentrated in vacuo to a residue which was purified over silica (n-hexane/EtOAc, 6:4) to afford 2.39 g (95% yield) of the desired intermediate (2) as crystals which were characterized as follows:
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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